2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide
Übersicht
Beschreibung
2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, and since then, it has been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Wirkmechanismus
2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which causes relaxation of smooth muscle cells and vasodilation. 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to decrease pulmonary artery pressure and improve cardiac output in animal models of pulmonary hypertension. 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272. One area of interest is its potential as a therapeutic agent for pulmonary hypertension and other cardiovascular diseases. Another area of interest is its potential as an anticancer agent. There is also ongoing research on the development of more stable analogs of 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-chlorobenzyl)acetamide 41-2272 that could be used in in vitro and in vivo experiments. Finally, there is interest in studying the role of cGMP signaling in other physiological processes, such as neuronal function and immune response.
Eigenschaften
IUPAC Name |
2-[4-(benzylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c23-19-8-6-18(7-9-19)14-24-22(26)16-29-20-10-12-21(13-11-20)30(27,28)25-15-17-4-2-1-3-5-17/h1-13,25H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGWFDGCOBIJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.